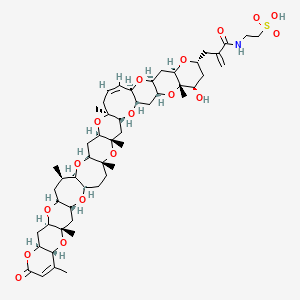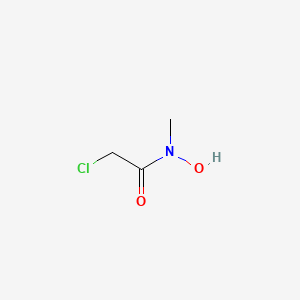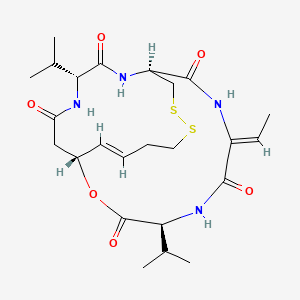
Romidepsin (FK228, depsipeptide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Romidepsin is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous and peripheral T cell lymphomas. Romidepsin is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury, although it has been reported to cause reactivation of hepatitis B.
Aplicaciones Científicas De Investigación
Anticancer Activity in Hematologic Malignancies
Romidepsin is noted for its efficacy in hematologic malignancies, particularly in T-cell lymphoma. In peripheral T-cell lymphoma (PTCL), it has shown clinical activity with durable responses, effective in various subtypes including PTCL NOS, angioimmunoblastic, ALK-negative anaplastic large cell lymphoma, and enteropathy-associated T-cell lymphoma. It exhibits similar effectiveness in cutaneous T-cell lymphoma (CTCL), demonstrating significant and durable responses in patients (Piekarz et al., 2011); (Piekarz et al., 2009).
Molecular Mechanisms and Modes of Action
Romidepsin acts as a potent histone deacetylase inhibitor, mainly against class I histone deacetylase enzymes. It affects gene expression, cell cycle regulation, apoptosis induction, DNA repair, protein acetylation, and autophagy induction. Its development as a therapy for hematologic malignancies has been significant, leading to its approval for treating CTCL (Harrison et al., 2012).
Dual Inhibitory Effects on HDAC and PI3K
Romidepsin has been identified as an HDAC/PI3K dual inhibitor, showing potential in cancer therapy beyond its histone deacetylase inhibitory activity. This dual inhibition results in stronger cytotoxic effects in human cancer cells, making it a candidate for novel drug development in cancer treatment (Saijo et al., 2015).
Application in Acute Kidney Injury
In a mouse model of lipopolysaccharide-induced acute kidney injury, Romidepsin has shown promising results. It significantly reduced levels of injury markers and was associated with down-regulation of the CYP2E1 gene, suggesting its potential application beyond cancer treatment (Cheng et al., 2020).
Enhancing Effects with Other Agents
Romidepsin's antitumor activity can be enhanced when combined with other agents. Studies have shown that certain compounds can potentiate Romidepsin's HDAC inhibitory and antitumor activity, as observed in bladder cancer cells (Fan et al., 2008).
Diverse Clinical Trials
Romidepsin has been evaluated in various clinical trials for different cancers, including thyroid, lung, ovarian, and neuroblastoma, often in combination with other treatments. These studies explore its broader potential in oncology beyond lymphomas (Piekarz et al., 2008); (Schrump et al., 2007).
Propiedades
Nombre del producto |
Romidepsin (FK228, depsipeptide) |
|---|---|
Fórmula molecular |
C24H36N4O6S2 |
Peso molecular |
540.7 g/mol |
Nombre IUPAC |
(1R,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone |
InChI |
InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17+,19+,20-/m0/s1 |
Clave InChI |
OHRURASPPZQGQM-QSVHVVLASA-N |
SMILES isomérico |
C/C=C\1/C(=O)N[C@H](C(=O)O[C@@H]\2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C(C)C)C(C)C |
SMILES canónico |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
Pictogramas |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



](/img/structure/B1251915.png)
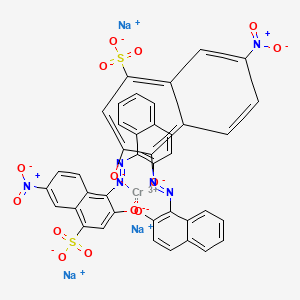
![(19S)-7-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B1251918.png)
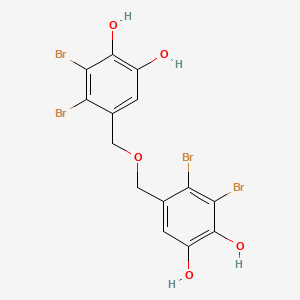
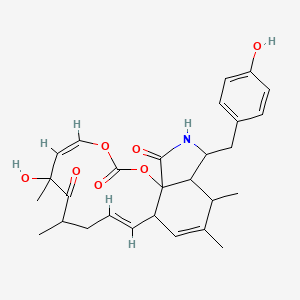
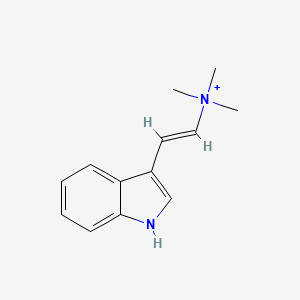
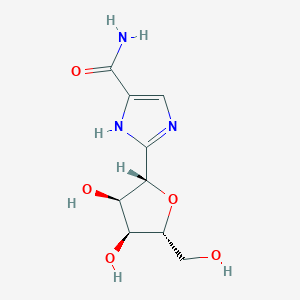
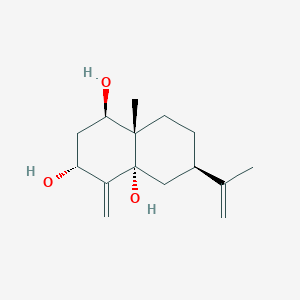
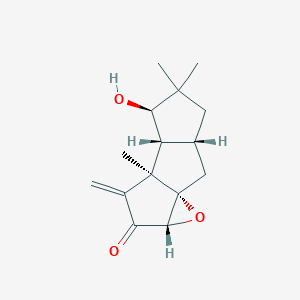
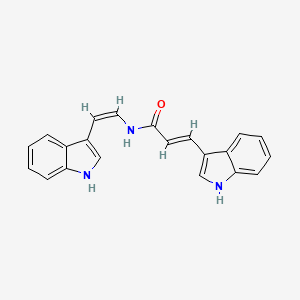
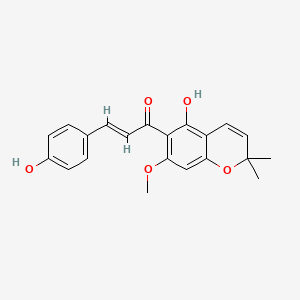
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',16-tetramethyl-3',9,15-trioxospiro[11,12,13,14-tetrathia-8,16-diazatetracyclo[8.4.2.01,8.03,7]hexadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1251934.png)
